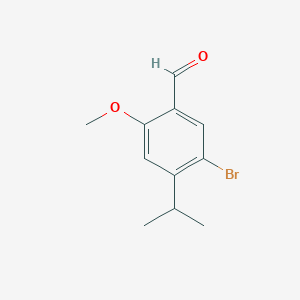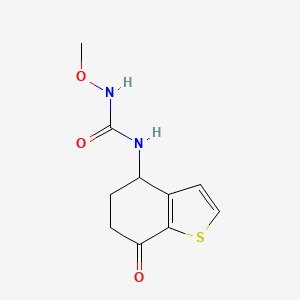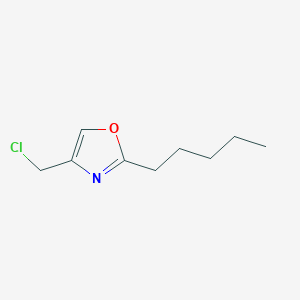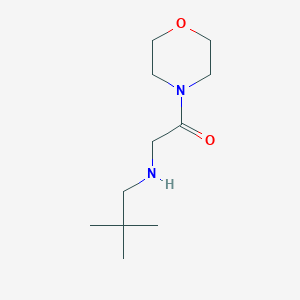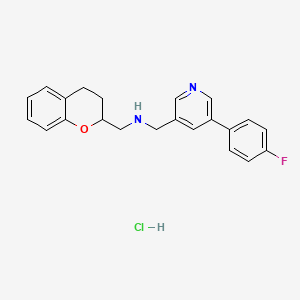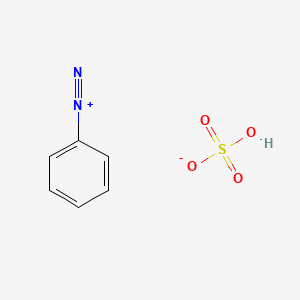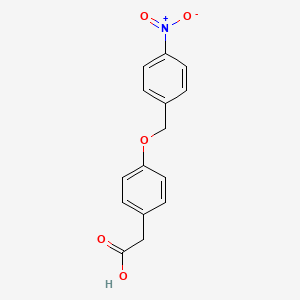![molecular formula C12H15N3 B8631775 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine](/img/structure/B8631775.png)
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine
Overview
Description
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine is a member of the beta-carboline family, which is a group of indole-containing heterocyclic compounds. These compounds are known for their diverse biological activities and pharmacological potential. The structure of this compound consists of a tricyclic pyridine-fused indole framework, making it a significant molecule in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indole structure . For instance, the reaction of tryptamine with indole-3-carbonitrile followed by dehydrogenation using palladium on carbon can yield the desired beta-carboline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The amino group and other substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or interact with neurotransmitter receptors in the brain, affecting neurological functions .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,2,3,4-tetrahydro-beta-carboline: Similar structure but lacks the amino group.
1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-1,3-dicarboxylic acid: Contains additional carboxylic acid groups.
9-Methyl-beta-carboline: A synthetic derivative with neuroprotective properties
Uniqueness
2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine is unique due to the presence of the amino group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for a wider range of chemical modifications and potential therapeutic applications compared to its analogs .
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-6-amine |
InChI |
InChI=1S/C12H15N3/c1-15-5-4-9-10-6-8(13)2-3-11(10)14-12(9)7-15/h2-3,6,14H,4-5,7,13H2,1H3 |
InChI Key |
PTEKNUKRFQOBSK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)NC3=C2C=C(C=C3)N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

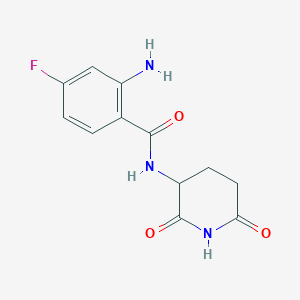
![3-[(2,3-Dimethoxyphenyl)methylamino]propane-1-sulfonic acid](/img/structure/B8631717.png)
![1-[3-Amino-4-(isobutylamino)phenyl]ethanone](/img/structure/B8631724.png)
![3-[(Butylsulfanyl)methylidene]oxolan-2-one](/img/structure/B8631730.png)

